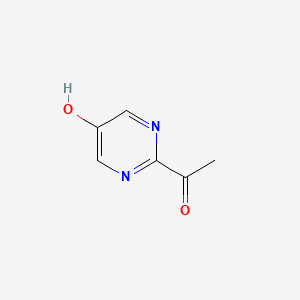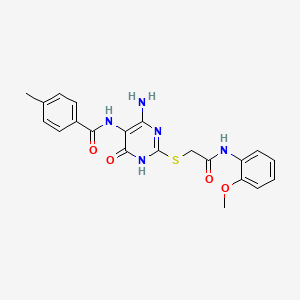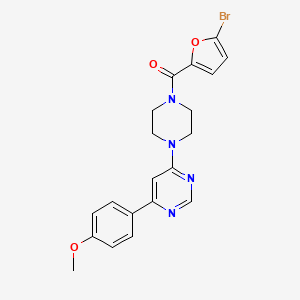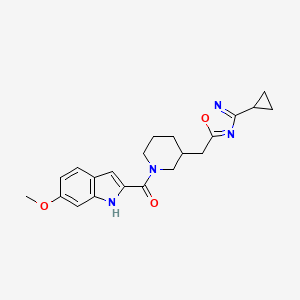![molecular formula C10H13N3S B2988193 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole CAS No. 302931-68-6](/img/structure/B2988193.png)
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole, also known as PIBT, is a benzotriazole derivative that has gained significant attention in scientific research due to its unique properties. PIBT has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is not fully understood. However, studies have suggested that 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has also been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of NF-κB, which is a key transcription factor involved in the inflammatory response. Furthermore, 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could be attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has been found to exhibit several biochemical and physiological effects. Studies have shown that 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and decrease the levels of oxidative stress markers such as malondialdehyde. 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has also been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB. Moreover, 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is its potent antioxidant, anti-inflammatory, and anticancer activities, which make it a promising candidate for the treatment of various diseases. Moreover, 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is its poor solubility in water, which could affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole. One of the potential areas of research is the development of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole-based drugs for the treatment of oxidative stress-related diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases. Another area of research is the investigation of the potential of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, further studies are needed to elucidate the mechanism of action of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole and its potential use in cancer therapy. Additionally, the development of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole derivatives with improved solubility and bioavailability could enhance its potential applications.
Conclusion
In conclusion, 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a promising compound with potent antioxidant, anti-inflammatory, and anticancer activities. Its unique properties make it a potential candidate for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole as a therapeutic agent.
Synthesemethoden
The synthesis of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole involves the reaction of 2-mercaptobenzotriazole with isopropyl chloroacetate in the presence of a base, followed by hydrogenation using palladium on carbon as a catalyst. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases. 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has exhibited anticancer activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(propan-2-ylsulfanylmethyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8(2)14-7-13-10-6-4-3-5-9(10)11-12-13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDIUFWEWPQMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCN1C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2988116.png)


![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2988122.png)




![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2988132.png)
